molecular formula C20H30O6 B1192747 Geopyxin F

Geopyxin F

Cat. No. B1192747
M. Wt: 366.454
InChI Key: ZYGJPARGCUFFBD-XEQOOIGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geopyxin F is a natural non-covalent NRF2 activator, activating NRF2 in A KEAP1-dependent but Cys151-independent manner, conferring greater protection than a Cys151-dependent analog, geopyxin C.

Scientific Research Applications

Cytotoxic and Heat-Shock Induction Activities

Geopyxin F, along with other ent-kaurane diterpenoids like geopyxins A-E, has been studied for its biological activities. Research has revealed that these compounds, isolated from endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066, exhibit cytotoxic activity against cancer cell lines and can activate the heat-shock response. Geopyxin F, in particular, has been highlighted for its distinct chemical structure and biological activities (Wijeratne et al., 2012).

NRF2 Activation and Cellular Protection

Geopyxin F is also notable for its role in cellular protection through NRF2 activation. It has been identified as a non-electrophilic NRF2 activator, showing enhanced cellular protection compared to electrophilic NRF2 activators. This property suggests its potential as a therapeutic compound, particularly in maintaining cellular redox homeostasis and proteostasis (Liu et al., 2019).

Anti-Tumor Activity

Further research into diterpenes, including geopyxins, has explored their anti-tumor activity. This study focused on compounds isolated from the plant Pteris dispar, among which geopyxin B and E demonstrated moderate activities against certain cancer cell lines. Although geopyxin F was not a primary focus, the study contributes to the broader understanding of the anti-tumor potential of geopyxins (Wang et al., 2017).

properties

Product Name

Geopyxin F

Molecular Formula

C20H30O6

Molecular Weight

366.454

IUPAC Name

(1R,2S,4S,5R,8S,9S,10S,13R,14S)-2,8-Dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O6/c1-18(17(25)26)6-5-14(22)19(2)12-4-3-10-8-20(12,15(23)7-13(18)19)16(24)11(10)9-21/h10-15,21-23H,3-9H2,1-2H3,(H,25,26)/t10-,11-,12+,13-,14+,15+,18-,19+,20-/m1/s1

InChI Key

ZYGJPARGCUFFBD-XEQOOIGLSA-N

SMILES

O=C([C@@](CC[C@H](O)[C@@]1(C)[C@]2([H])CC[C@@]3([H])[C@H]4CO)(C)[C@@]1([H])C[C@H](O)[C@]2(C3)C4=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Geopyxin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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